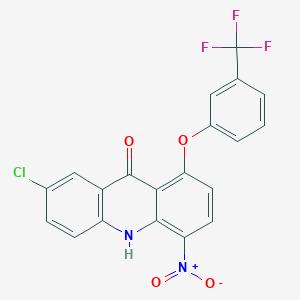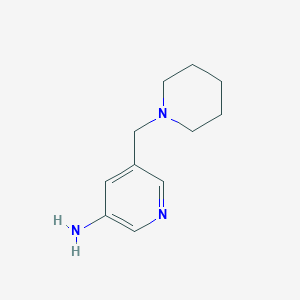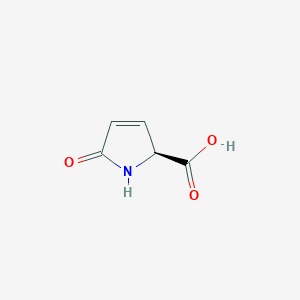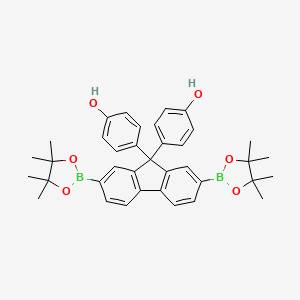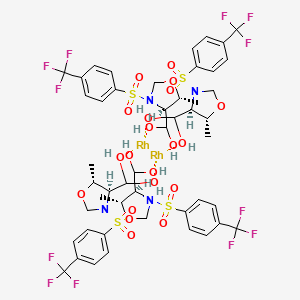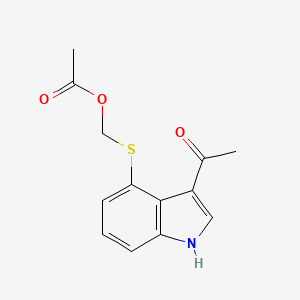
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and a thioether linkage to a methyl acetate group at the 4-position. The unique structure of this compound makes it a subject of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The 3-position of the indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The 4-position of the indole is functionalized with a thioether group. This can be achieved by reacting the indole with a thiol compound in the presence of a suitable catalyst.
Esterification: Finally, the thioether is esterified with acetic acid or acetic anhydride to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the acetyl group.
Halogenated Indoles: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
3-Acetylindole: Lacks the thioether and methyl acetate groups.
4-Methylthioindole: Lacks the acetyl group.
Uniqueness
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H13NO3S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(3-acetyl-1H-indol-4-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
VBJBXUOLGCNXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


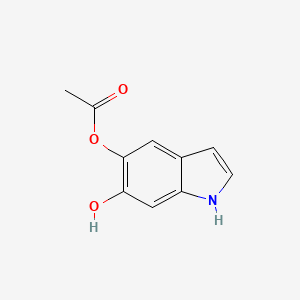

![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)

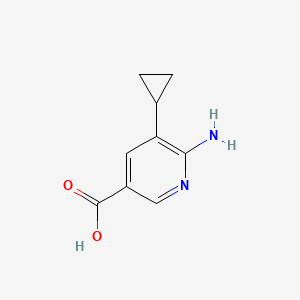
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
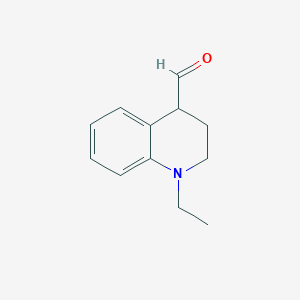
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
